2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Description
2-Chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (CAS: 276886-84-1) is a chloroacetamide derivative featuring a partially hydrogenated naphthalene (tetrahydronaphthalene) core. Its IUPAC name reflects the chloro-substituted acetamide group attached to the 1-position of the tetrahydronaphthalene ring. The compound has a molecular weight of 286.75 g/mol and a purity of 95% in commercial preparations .
Properties
IUPAC Name |
2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-12(15)14-11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQUITRGZWAZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of azides, thiocyanates, or ethers.
Oxidation Reactions: Formation of ketones or carboxylic acids.
Reduction Reactions: Formation of amines or alcohols.
Scientific Research Applications
2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-Chloro-N-[(1S,2S)-1-Hydroxy-7-Methoxy-Tetrahydronaphthalen-2-yl]Acetamide
- The stereochemistry (1S,2S) and polar substituents enhance hydrogen-bonding capacity, increasing solubility compared to the non-hydroxylated parent compound .
- Synthesis : Requires chiral resolution or asymmetric synthesis, contrasting with the simpler chloroacetylation used for the target compound .
2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)Acetamide
- Key Differences: Replacement of chlorine with a hydroxyl group reduces molecular weight (205.26 g/mol vs. 286.75 g/mol) and alters electronic properties.
- Biological Activity : Exhibits negligible inhibitory activity against BCAT2 (IC₅₀ > 1.2 million nM), suggesting chlorine’s critical role in enzyme binding for related analogs .
Aromatic Ring-Modified Analogues
N-(5,5,8,8-Tetramethyl-Tetrahydronaphthalen-2-yl)Acetamide (Tamibarotene)
- Key Differences: Incorporates four methyl groups on the tetrahydronaphthalene ring, increasing hydrophobicity (logP) and steric bulk. Tamibarotene (CAS: 139162-43-9) is a clinically validated retinoid receptor agonist, highlighting how alkylation modulates target specificity .
- Applications : Approved for acute promyelocytic leukemia, contrasting with the unexplored therapeutic profile of the target compound .
2-Chloro-N-[2-(1,2,3,4-Tetrahydroquinolin-1-yl)Ethyl]Acetamide
- Key Differences: Replaces tetrahydronaphthalene with a tetrahydroquinoline scaffold.
Functional Group Variations
N-(3-Chloro-4-Fluorophenyl)-2-(Naphthalen-1-yl)Acetamide
- Key Differences : Substitutes the tetrahydronaphthalene with a naphthalene ring and adds a chloro-fluorophenyl group. The fully aromatic system increases rigidity, as evidenced by a dihedral angle of 60.5° between the naphthalene and phenyl rings, which may enhance crystallinity .
- Synthesis : Produced via Friedel-Crafts acylation, differing from the nucleophilic amidation used for the target compound .
Biological Activity
2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C12H14ClNO
- Molecular Weight : 223.7 g/mol
- CAS Number : 127761-16-4
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorobutyric acid with 1,2,3,4-tetrahydronaphthalen-1-amine under specific conditions. The reaction may be catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), ensuring high yields and purity through techniques like recrystallization or chromatography .
Antimicrobial Properties
Recent studies have demonstrated that chloroacetamides exhibit varying degrees of antimicrobial activity. The biological activity can be influenced by the substituents on the phenyl ring. For instance:
- Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).
- Gram-negative bacteria : Less effective against Escherichia coli.
- Yeast : Moderately effective against Candida albicans.
The presence of halogenated substituents has been linked to increased lipophilicity, enhancing membrane permeability and thus antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies indicate that it may inhibit the growth of various cancer cell lines. The structure-activity relationship analysis suggests that modifications to the naphthalene moiety can significantly affect cytotoxicity. For example:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | HT29 |
These results highlight the potential of this compound as a lead compound in cancer therapy .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors within cells. This interaction can modulate their activity and lead to various biological effects. While the exact pathways are still under investigation, preliminary data suggest that the compound may interfere with cellular signaling pathways crucial for cancer cell proliferation and survival .
Study on Antimicrobial Activity
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various chloroacetamides against common pathogens. The findings indicated that compounds with a tetrahydronaphthalenyl group showed promising activity against Gram-positive bacteria while being less effective against Gram-negative strains .
Anticancer Research
Another significant study explored the anticancer potential of similar compounds in vitro. Results showed that modifications to the aromatic rings significantly impacted their ability to inhibit cell growth in cancer lines like HT29 and Jurkat cells .
Q & A
Basic: What synthetic methodologies are optimized for preparing 2-chloro-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide?
Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A validated protocol involves reacting 1,2,3,4-tetrahydronaphthalen-1-amine with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in dichloromethane or THF. Triethylamine is often used as a base to neutralize HCl byproducts. Purification is achieved via column chromatography (hexane:EtOAc, 3:1) with yields averaging 39% . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful quenching to avoid decomposition .
Basic: How is structural characterization performed for this compound?
Answer:
Key techniques include:
- FT-IR : Peaks at 3211 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (amide C=O), and 555 cm⁻¹ (C-Cl) confirm functional groups .
- NMR : ¹H NMR in CDCl₃ shows aromatic protons (δ 6.8–7.2 ppm), tetrahydronaphthalene methylene signals (δ 1.5–2.8 ppm), and amide NH (δ 5.9 ppm). ¹³C NMR confirms carbonyl (δ 169 ppm) and chloroacetamide carbons (δ 45 ppm) .
- Elemental analysis : Matches theoretical C, H, N, and Cl percentages within ±0.3% .
Basic: What functional group reactivity is critical for derivatization?
Answer:
The chloroacetamide moiety enables nucleophilic substitutions (e.g., replacing Cl with amines or thiols) . The tetrahydronaphthalene ring allows electrophilic aromatic substitution (e.g., nitration, halogenation) or oxidation to naphthoquinone derivatives. Hydrolysis under basic conditions yields carboxylic acid intermediates, useful for further coupling .
Advanced: How do stereochemical considerations impact synthesis and bioactivity?
Answer:
The tetrahydronaphthalene ring introduces chirality, affecting biological interactions. Enantioselective synthesis via iridium-catalyzed hydrogenation of cyclic enamides achieves >99% ee for (R)-enantiomers . Stereoisomers exhibit divergent pharmacological profiles; for example, trans-N-[4-(3,4-dichlorophenyl)-tetrahydronaphthalen-1-yl] derivatives show higher dopamine reuptake inhibition than cis-diastereomers . Chiral HPLC or enzymatic resolution is recommended for isolating bioactive stereoisomers .
Advanced: How should researchers address contradictions in reported spectral data or yields?
Answer:
Discrepancies often arise from:
- Solvent effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆). Cross-validate using COSY or HSQC for ambiguous signals .
- Reaction impurities : Byproducts from incomplete substitution (e.g., unreacted amine) may skew elemental analysis. Recrystallization in ethanol/water improves purity .
- Stereochemical bias : Unoptimized conditions may produce racemic mixtures, altering melting points or bioactivity. Always report enantiomeric excess (ee) .
Advanced: What mechanistic insights guide its potential CNS applications?
Answer:
Structurally analogous compounds (e.g., N-[4-(3,4-dichlorophenyl)-tetrahydronaphthalen-1-yl]formamide) inhibit dopamine/norepinephrine reuptake via π-π stacking with transporter proteins . Molecular docking studies suggest the chloroacetamide group enhances binding to hydrophobic pockets. However, in vivo efficacy requires balancing lipophilicity (logP ~2.8) and blood-brain barrier permeability .
Advanced: How can computational modeling optimize reaction pathways?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Transition states : Energy barriers for chloroacetamide formation (~25 kcal/mol) align with experimental kinetics .
- Solvent effects : Dielectric constants of DMF stabilize intermediates better than THF.
- Regioselectivity : Electron-donating groups on the tetrahydronaphthalene ring direct substitutions to the para position .
Advanced: What stability and storage protocols are recommended?
Answer:
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation.
- Hydrolysis risk : Avoid aqueous buffers (pH >8) unless stabilized with antioxidants (e.g., BHT).
- Long-term stability : Purity degrades by <5% over 12 months under argon .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
